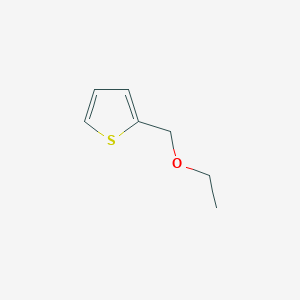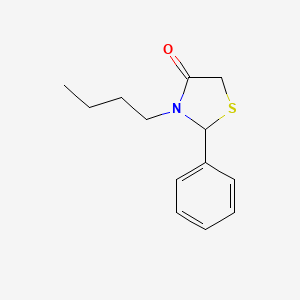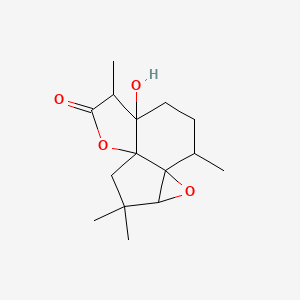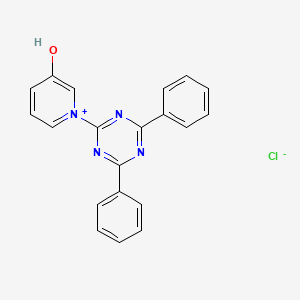
1-(4,6-Diphenyl-1,3,5-triazin-2-yl)-3-hydroxypyridin-1-ium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4,6-Diphenyl-1,3,5-triazin-2-yl)-3-hydroxypyridin-1-ium chloride is a chemical compound that belongs to the class of triazine derivatives. This compound is known for its unique structural properties, which make it a subject of interest in various scientific research fields, including chemistry, biology, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,6-Diphenyl-1,3,5-triazin-2-yl)-3-hydroxypyridin-1-ium chloride typically involves the reaction of 4,6-diphenyl-1,3,5-triazine with 3-hydroxypyridine in the presence of a suitable chlorinating agent. The reaction conditions often include a solvent such as methylene chloride or chloroform, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4,6-Diphenyl-1,3,5-triazin-2-yl)-3-hydroxypyridin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The triazine ring can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted triazine derivatives.
Wissenschaftliche Forschungsanwendungen
1-(4,6-Diphenyl-1,3,5-triazin-2-yl)-3-hydroxypyridin-1-ium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as UV absorbers and stabilizers for polymers
Wirkmechanismus
The mechanism of action of 1-(4,6-Diphenyl-1,3,5-triazin-2-yl)-3-hydroxypyridin-1-ium chloride involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and π-π interactions with target molecules, leading to changes in their structure and function. These interactions can affect various biological processes, such as enzyme activity and cell signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-(hexyloxy)phenol
- 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-methoxyphenol
- 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-(hexyloxy)phenol
Uniqueness
Compared to similar compounds, 1-(4,6-Diphenyl-1,3,5-triazin-2-yl)-3-hydroxypyridin-1-ium chloride exhibits unique properties due to the presence of the hydroxypyridinium moiety. This structural feature enhances its ability to form hydrogen bonds and interact with biological targets, making it a valuable compound for various research applications .
Eigenschaften
CAS-Nummer |
66030-86-2 |
|---|---|
Molekularformel |
C20H15ClN4O |
Molekulargewicht |
362.8 g/mol |
IUPAC-Name |
1-(4,6-diphenyl-1,3,5-triazin-2-yl)pyridin-1-ium-3-ol;chloride |
InChI |
InChI=1S/C20H14N4O.ClH/c25-17-12-7-13-24(14-17)20-22-18(15-8-3-1-4-9-15)21-19(23-20)16-10-5-2-6-11-16;/h1-14H;1H |
InChI-Schlüssel |
HRHLMNOFHBRGCM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC(=NC(=N2)[N+]3=CC=CC(=C3)O)C4=CC=CC=C4.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


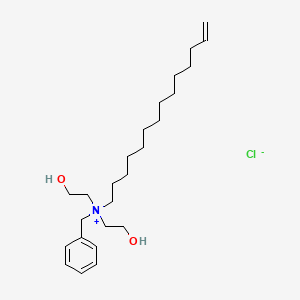
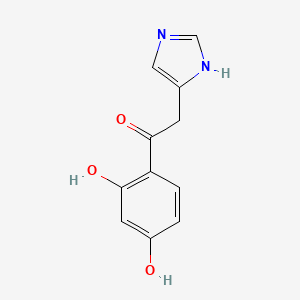

![Diethyl [1-amino-3-(methylsulfanyl)propyl]phosphonate](/img/structure/B14472481.png)
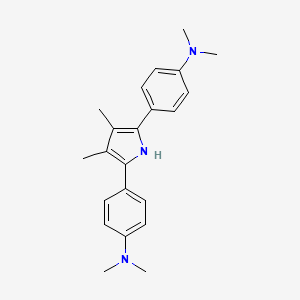
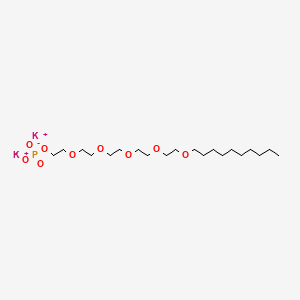

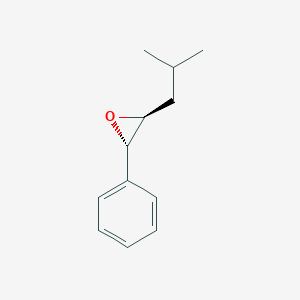
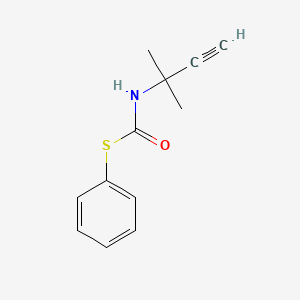
![N,N''-(Methylenedi-4,1-phenylene)bis[N'-tridecylurea]](/img/structure/B14472526.png)

